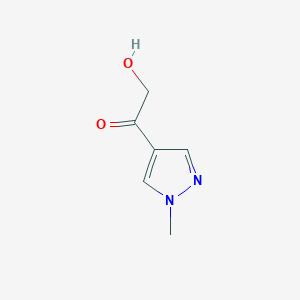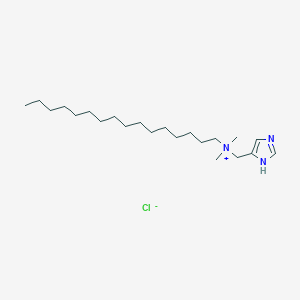
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride is a quaternary ammonium compound with a long alkyl chain and an imidazole ring. This compound is known for its surfactant properties and is used in various applications, including antimicrobial agents and surface-active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecan-1-amine with an imidazole derivative. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through halide exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Bromide or iodide analogs of the original compound.
Applications De Recherche Scientifique
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antiseptic formulations.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.
Mécanisme D'action
The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The imidazole ring can also interact with membrane proteins, further enhancing its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a similar long alkyl chain but lacks the imidazole ring.
Benzalkonium chloride: A quaternary ammonium compound with a benzyl group instead of an imidazole ring.
Uniqueness
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride is unique due to the presence of the imidazole ring, which imparts additional antimicrobial properties and potential for interaction with biological molecules. This makes it more versatile compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
57879-45-5 |
|---|---|
Formule moléculaire |
C22H44ClN3 |
Poids moléculaire |
386.1 g/mol |
Nom IUPAC |
hexadecyl-(1H-imidazol-5-ylmethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C22H44N3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(2,3)20-22-19-23-21-24-22;/h19,21H,4-18,20H2,1-3H3,(H,23,24);1H/q+1;/p-1 |
Clé InChI |
LPYXWWQVOZPNNM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CN=CN1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


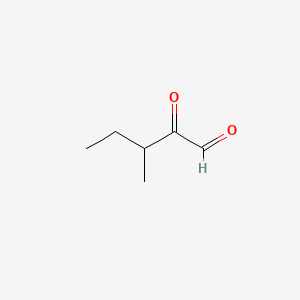
![(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
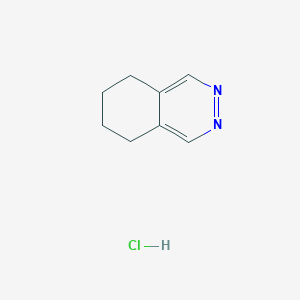
![8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B12975789.png)
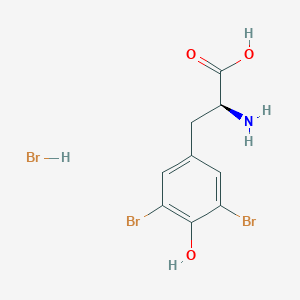
![3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12975806.png)
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)


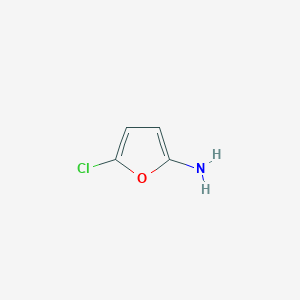
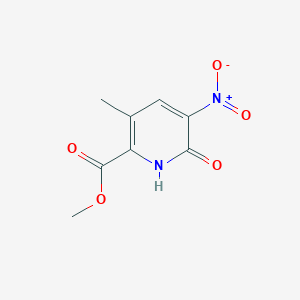

![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
